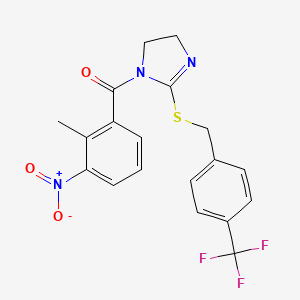

(2-methyl-3-nitrophenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

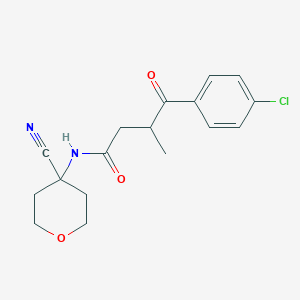

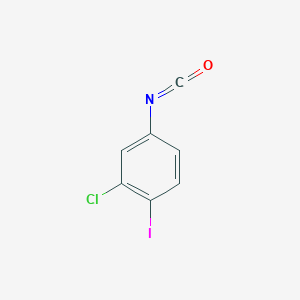

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzyl group and the trifluoromethyl group are likely to add significant steric bulk to the molecule, which could influence its reactivity and interactions with other molecules .Scientific Research Applications

Mild Oxidation of Diarylacetylenes

One study discusses the mild oxidation of diarylacetylenes to 1,2-diketones using Oxone in trifluoroacetic acid. This method offers a versatile approach for synthesizing a variety of 1,2-diaryldiketones, indicating potential pathways for modifying the chemical structure of interest for specific applications, such as in the development of new materials or pharmaceuticals (Chu, Chen, & Wu, 2009).

Luminescence Sensitization by Thiophenyl-Derivatized Nitrobenzoato Antennas

Another research effort evaluated thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for Eu(III) and Tb(III) luminescence. This study suggests the use of similar compounds in luminescence and imaging applications, where they can act as sensitizers to enhance the luminescent properties of rare earth metals (Viswanathan & Bettencourt-Dias, 2006).

Synthesis of New Thieno[2,3-b]-Thiophene Derivatives

Research on the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) and related derivatives incorporating a thieno-[2,3-b]thiophene moiety highlights the potential for creating novel compounds with significant applications in organic electronics or as part of materials science innovations (Mabkhot, Kheder, & Al-Majid, 2010).

Antimicrobial and Antiviral Activity of Substituted Benzimidazoles

A study on the synthesis and evaluation of (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones for antimicrobial and antiviral activities points towards the potential medicinal applications of structurally related compounds. Though the primary focus was on antimicrobial and antiviral potentials, such findings suggest avenues for developing new therapeutic agents (Sharma et al., 2009).

Antibacterial Activities of Novel 1-(Aryl)-2-(1H-imidazol-1-yl)methanones

Research into novel series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones explored their antibacterial properties, further indicating the potential pharmaceutical applications of compounds with similar structures. The study also conducted binding mode analysis and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, underlining the relevance of such compounds in drug discovery and development (Chandra et al., 2020).

properties

IUPAC Name |

(2-methyl-3-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S/c1-12-15(3-2-4-16(12)25(27)28)17(26)24-10-9-23-18(24)29-11-13-5-7-14(8-6-13)19(20,21)22/h2-8H,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNMTNMSANYPKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methyl-3-nitrophenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)

![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)

![3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2365148.png)

![Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B2365150.png)

![5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B2365157.png)